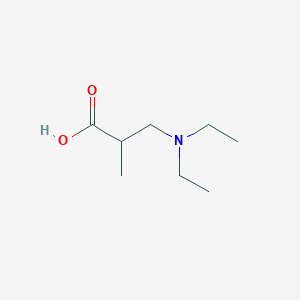

3-(Diethylamino)-2-methylpropanoic acid

説明

3-(Diethylamino)-2-methylpropanoic acid (DEAmp) is an organic compound belonging to the carboxylic acid family. It is a derivative of propanoic acid, and has been studied for its biochemical and physiological effects. DEAmp is used in a variety of scientific research applications, and is known to have a wide range of advantages and limitations for laboratory experiments.

科学的研究の応用

Application 1: Thermo- and pH-responsive Polymers

- Summary of the Application: “3-(Diethylamino)-2-methylpropanoic acid” is used in the synthesis of thermo- and pH-responsive polymers. These polymers are synthesized by free radical polymerization and RAFT polymerization .

- Methods of Application: The molar masses of the samples were 33,000–35,000 g∙mol−1. Investigations of the dilute solutions showed that the prepared samples were flexible chain polymers .

- Results or Outcomes: The behavior of the synthesized polymers in the buffer solutions was analyzed by turbidity and light scattering at a pH range of 7–13 and a concentration range of 0.0002–0.008 g·cm−3 .

Application 2: Photopolymerization

- Summary of the Application: Compounds based on the “3-(Diethylamino)-2-methylpropanoic acid” scaffold are used as high-performance photoinitiators for free radical photopolymerization (FRP) of meth (acrylate) functions under visible light irradiation using LED at 405 nm .

- Methods of Application: These compounds showed a very high initiation capacity and very good polymerization profiles (both high rate of polymerization (Rp) and final conversion (FC)) using two and three-component photoinitiating systems based on coum/iodonium salt (0.1%/1% w / w) and coum/iodonium salt/amine (0.1%/1%/1% w / w / w ), respectively .

- Results or Outcomes: These compounds were also tested in direct laser write experiments (3D printing). The synthesis of photocomposites based on glass fiber or carbon fiber using an LED conveyor at 385 nm (0.7 W/cm 2) was also examined .

Application 3: One-Pot Synthesis of Coumarin Derivatives

- Summary of the Application: “3-(Diethylamino)-2-methylpropanoic acid” is used in the one-pot synthesis of coumarin derivatives. These derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches .

- Methods of Application: Several methods of one-pot synthesis of coumarin derivatives are described, including von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .

- Results or Outcomes: The synthesized coumarin derivatives are associated with various biological activities viz. antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .

Application 4: Ultraviolet Filters

- Summary of the Application: Compounds based on the “3-(Diethylamino)-2-methylpropanoic acid” scaffold are used as UV filters in sunscreens. These filters play a major role in mitigating the risks that solar ultraviolet radiation poses to the human organism .

- Methods of Application: The UV filters are applied topically to the skin to protect against harmful UV radiation .

- Results or Outcomes: UV filters approved by the respective governing bodies are safe for human use and their proven skin cancer-preventing properties make them indispensable for sensible sun protection habits .

Application 5: Peptide Synthesis

- Summary of the Application: “3-(Diethylamino)-2-methylpropanoic acid” is used in peptide synthesis .

- Methods of Application: The specific methods of application in peptide synthesis can vary depending on the specific peptide being synthesized .

- Results or Outcomes: The outcomes of peptide synthesis can vary widely, as peptides have a broad range of biological activities .

Application 6: Laser Dye and Biomedical Inhibitor

- Summary of the Application: “3-(Diethylamino)-2-methylpropanoic acid” is used as a laser dye, fluorescent label, and biomedical inhibitor in many different applications .

- Methods of Application: The method involves DDQ as a redox mediator, inexpensive glassy carbon electrodes to facilitate an intramolecular lactonization of biphenyl-2-carboxylic acid derivatives, and 2,6-lutidine as an additive, in 0.1 M n Bu 4 NClO 4 electrolyte mixture of 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) .

- Results or Outcomes: Although this dye is typically used in the solution phase, it is prone to molecular aggregation, resulting in many inconsistent optoelectronic properties being reported in the literature .

特性

IUPAC Name |

3-(diethylamino)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-9(5-2)6-7(3)8(10)11/h7H,4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSXFBBONITFLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Diethylamino)-2-methylpropanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1418868.png)

![Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B1418870.png)

![9-Oxa-2-azaspiro[5.5]undecan-1-one](/img/structure/B1418874.png)

![3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1418875.png)

![1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine](/img/structure/B1418877.png)

![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1418878.png)

![2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1418886.png)